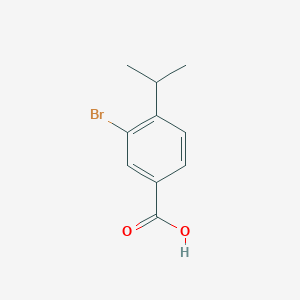

3-Bromo-4-isopropylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-propan-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-6(2)8-4-3-7(10(12)13)5-9(8)11/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLOPEDMMJXCNSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80995642 | |

| Record name | 3-Bromo-4-(propan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80995642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99070-17-4, 741698-94-2 | |

| Record name | 3-Bromo-4-(1-methylethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99070-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-(propan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80995642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-4-isopropylbenzoic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-Bromo-4-isopropylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic carboxylic acid that serves as a versatile and valuable building block in modern organic synthesis. Its trifunctional nature—comprising a carboxylic acid handle for amide or ester formation, a bromine atom for cross-coupling reactions, and a sterically influential isopropyl group—makes it an attractive intermediate for constructing complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, a detailed protocol for its regioselective synthesis, key synthetic transformations, and its applications as a precursor in the development of novel compounds, particularly within the pharmaceutical and agrochemical sectors.

Physicochemical and Computed Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in research and development. The key data for this compound are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 3-Bromo-4-(propan-2-yl)benzoic acid | [1] |

| Synonyms | This compound | [1] |

| CAS Number | 99070-17-4 | [1] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |

| Molecular Weight | 243.10 g/mol | [1] |

| Physical Form | Solid | [2] |

| Melting Point | 151-153 °C (for isomer 4-Bromo-3-isopropylbenzoic acid) | [3] |

| Boiling Point | 326.2 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.445 g/cm³ (Predicted) | |

| pKa | 3.96 ± 0.10 (Predicted) | [2] |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

| XLogP3 | 3.3 (Computed) | [1] |

| InChIKey | VLOPEDMMJXCNSH-UHFFFAOYSA-N | [1] |

Synthesis and Purification

The most efficient and regioselective synthesis of this compound is achieved through the direct electrophilic bromination of its readily available precursor, 4-isopropylbenzoic acid.

Mechanistic Rationale for Regioselectivity

The outcome of the electrophilic aromatic substitution is dictated by the directing effects of the substituents already present on the benzene ring. In 4-isopropylbenzoic acid, the isopropyl group is an activating, ortho-, para- director, while the carboxylic acid group is a deactivating, meta- director.[4] Both groups direct the incoming electrophile (Br⁺) to the same position: the carbon at position 3. This concordance of directing effects results in a highly regioselective reaction, yielding predominantly the single desired isomer and simplifying purification.[5]

Detailed Synthesis Protocol

This protocol describes the laboratory-scale synthesis of this compound using molecular bromine in a suitable solvent.

Materials:

-

4-Isopropylbenzoic acid

-

Glacial Acetic Acid

-

Molecular Bromine (Br₂)

-

Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

-

Deionized water

-

Round-bottom flask, dropping funnel, magnetic stirrer, reflux condenser, ice bath

Procedure:

-

Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 4-isopropylbenzoic acid (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of starting material).

-

Bromine Addition: Cool the solution in an ice bath. Slowly add molecular bromine (1.05 eq) dropwise via the dropping funnel over 30 minutes with continuous stirring. The reaction mixture will turn a deep reddish-brown.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing cold deionized water (approx. 10x the volume of the acetic acid used). The product will precipitate as a solid.

-

Work-up: Stir the suspension for 15 minutes. To quench any unreacted bromine, add 10% sodium thiosulfate solution dropwise until the reddish-brown color disappears.

-

Isolation: Collect the crude product by vacuum filtration, washing the solid thoroughly with cold deionized water to remove acetic acid and salts.

Purification by Recrystallization

Recrystallization is an effective method for purifying the crude product, leveraging its differential solubility in a solvent system at varying temperatures.

Materials:

-

Crude this compound

-

Ethanol/Water solvent mixture

-

Erlenmeyer flasks, hot plate, Buchner funnel

Procedure:

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.

-

Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

-

Complete Crystallization: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.

-

Drying: Dry the crystals under vacuum or in a desiccator to obtain the pure this compound.

Chemical Reactivity and Synthetic Utility

This compound is a valuable intermediate due to its two primary reactive sites: the carboxylic acid group and the carbon-bromine bond.

Fischer Esterification

The carboxylic acid can be readily converted to an ester, a common functional group in active pharmaceutical ingredients. The Fischer-Speier esterification is a classic acid-catalyzed method.

Protocol: Synthesis of Methyl 3-bromo-4-isopropylbenzoate

-

Setup: Suspend this compound (1.0 eq) in methanol (which acts as both reagent and solvent, ~20 eq).

-

Catalyst: Carefully add concentrated sulfuric acid (H₂SO₄, ~0.1 eq) as a catalyst.

-

Reaction: Heat the mixture to reflux (approx. 65 °C) for 4-6 hours.

-

Work-up: After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude ester can be further purified by column chromatography.

Suzuki-Miyaura Cross-Coupling

The carbon-bromine bond is ideal for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This reaction is a cornerstone of modern drug discovery for creating biaryl structures.

Protocol: Synthesis of a Biaryl Derivative

-

Setup: In a reaction vessel, combine this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and water.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C for 6-12 hours.

-

Work-up: After cooling, acidify the aqueous layer to protonate the carboxylic acid and extract the product into an organic solvent.

-

Purification: Wash, dry, and concentrate the organic phase. Purify the final product by recrystallization or column chromatography.

Spectroscopic Analysis

Spectroscopic data is critical for confirming the structure and purity of the synthesized compound.

-

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃):

-

δ ~11-13 ppm (s, 1H): Carboxylic acid proton (-COOH), often broad.

-

δ ~8.15 ppm (d, 1H): Aromatic proton ortho to the COOH group.

-

δ ~7.80 ppm (dd, 1H): Aromatic proton between the Br and COOH groups.

-

δ ~7.45 ppm (d, 1H): Aromatic proton ortho to the isopropyl group.

-

δ ~3.40 ppm (sept, 1H): Methine proton of the isopropyl group (-CH(CH₃)₂).

-

δ ~1.25 ppm (d, 6H): Methyl protons of the isopropyl group (-CH(CH₃)₂).

-

-

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃):

-

δ ~171 ppm: Carboxylic acid carbon (-COOH).

-

δ ~155 ppm: Aromatic carbon attached to the isopropyl group (C4).

-

δ ~135 ppm: Aromatic carbon (CH).

-

δ ~132 ppm: Aromatic carbon (CH).

-

δ ~130 ppm: Aromatic carbon attached to the COOH group (C1).

-

δ ~128 ppm: Aromatic carbon (CH).

-

δ ~123 ppm: Aromatic carbon attached to the bromine (C3).

-

δ ~34 ppm: Methine carbon of the isopropyl group.

-

δ ~23 ppm: Methyl carbons of the isopropyl group.

-

-

Infrared (IR) Spectroscopy:

-

2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1600, ~1475 cm⁻¹: C=C stretches of the aromatic ring.

-

~1300 cm⁻¹: C-O stretch.

-

~800-900 cm⁻¹: C-H out-of-plane bending, indicative of substitution pattern.

-

Applications in Research and Development

A search of the patent literature reveals that this compound is a key intermediate in the synthesis of a variety of proprietary molecules, particularly in the life sciences.[1] Its structure is frequently incorporated as a core fragment in the development of:

-

Agrochemicals: Used in the synthesis of novel herbicides and fungicides where the specific substitution pattern is crucial for biological activity.

-

Pharmaceuticals: Serves as a precursor for active pharmaceutical ingredients (APIs). The bromine atom allows for the introduction of diverse functionalities via cross-coupling, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs targeting a range of therapeutic areas.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazards: May cause skin, eye, and respiratory tract irritation. Harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.

-

References

- Royal Society of Chemistry. Supplementary Information.

- PubChem. This compound. National Center for Biotechnology Information.

- ChemBK. 4-BroMo-3-isopropylbenzoic acid.

- Google Patents. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.

- ResearchGate. Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB....

- Google Patents. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.

- Google Patents. CN104230876A - New synthetic method for key intermediate cis-bromo-ester of conazole medicines.

- Google Patents. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.

- International Journal of Innovative Science and Research Technology. Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction.

- Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo.

- PubMed Central (PMC). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. National Institutes of Health.

- Western Kentucky University TopSCHOLAR. Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach.

- University of Glasgow. Selectivity of Aryl and Benzylic Bromination.

- ResearchGate. Synthesis of four indicative organobromine compounds via in-situ Br2 generation and bromination.

- SpectraBase. 3-Bromo-benzoic acid - Optional[1H NMR] - Chemical Shifts.

- PubChem. 4-Bromo-3-isopropylbenzoic acid. National Center for Biotechnology Information.

- MPG.PuRe. Regioselective Bromination and Functionalization of Dibenzo[hi,st]ovalene as Highly Luminescent Nanographene with Zigzag Edges.

Sources

- 1. This compound | C10H11BrO2 | CID 18925780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 99070-17-4 [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Bromo-4-isopropylbenzoic acid (CAS: 99070-17-4): Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

3-Bromo-4-isopropylbenzoic acid is a halogenated aromatic carboxylic acid that serves as a highly versatile and valuable building block in modern organic synthesis. Its strategic combination of a reactive aryl bromide, a modifiable carboxylic acid, and an isopropyl group makes it a key intermediate in the development of complex molecular architectures. This technical guide provides a comprehensive overview of its physicochemical properties, detailed spectroscopic profile, a validated synthesis protocol, and its critical applications, particularly in the field of medicinal chemistry and drug discovery. The narrative emphasizes the causality behind experimental choices and highlights the compound's role in constructing novel therapeutic agents. This document is intended as an essential resource for researchers, chemists, and drug development professionals engaged in the study and application of this important synthetic intermediate.

Introduction: A Strategic Synthetic Intermediate

In the landscape of pharmaceutical and agrochemical research, the ability to rapidly and efficiently synthesize novel molecules with tailored properties is paramount. This compound (CAS No. 99070-17-4) has emerged as a significant intermediate, empowering chemists to explore new chemical space.[1][2] The molecule's structure is deceptively simple, yet it offers three distinct points for chemical modification:

-

The Carboxylic Acid Group: Amenable to a wide range of classical transformations, allowing for the formation of amides, esters, and other derivatives to modulate properties like solubility and bioavailability.[3]

-

The Aryl Bromide: Serves as a prime functional handle for modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.[2]

-

The Aromatic Ring: The substitution pattern dictates the regioselectivity of further reactions and influences the overall electronic and steric profile of derivative compounds.

The strategic placement of the bromine atom ortho to the carboxylic acid and meta to the bulky isopropyl group creates a unique electronic and steric environment, which can be exploited to achieve high selectivity in subsequent synthetic steps. This guide will dissect the properties and reactivity of this compound, providing the technical insights necessary for its effective utilization in research and development.

dot

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physicochemical and spectroscopic properties of a compound is fundamental for its use in synthesis and for the characterization of its derivatives.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below, compiled from authoritative chemical databases.[4][5]

| Property | Value | Source |

| CAS Number | 99070-17-4 | PubChem[4] |

| Molecular Formula | C₁₀H₁₁BrO₂ | PubChem[4] |

| Molecular Weight | 243.10 g/mol | PubChem[4] |

| IUPAC Name | 3-bromo-4-propan-2-ylbenzoic acid | PubChem[4] |

| Appearance | Solid | ChemicalBook[5] |

| Melting Point | 151-153 °C | ChemicalBook[5] |

| Boiling Point (Predicted) | 326 °C | ChemicalBook[5] |

| Density (Predicted) | 1.445 g/cm³ | ChemicalBook[5] |

| XLogP3 | 3.3 | PubChem[4] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound after synthesis or before its use in a reaction. While specific spectra should always be acquired for each batch, the expected data are as follows.[6]

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a clear fingerprint of the molecule's structure. In a solvent like CDCl₃, the following peaks are anticipated:

-

~11-13 ppm (singlet, 1H): The acidic proton of the carboxylic acid group. This peak is often broad and its chemical shift is concentration-dependent.

-

~8.2 ppm (doublet, 1H): Aromatic proton ortho to the carboxylic acid group.

-

~7.9 ppm (doublet of doublets, 1H): Aromatic proton between the bromine and carboxylic acid groups.

-

~7.4 ppm (doublet, 1H): Aromatic proton ortho to the isopropyl group.

-

~3.4 ppm (septet, 1H): The methine proton (-CH) of the isopropyl group, split by the six adjacent methyl protons.

-

~1.3 ppm (doublet, 6H): The two equivalent methyl (-CH₃) groups of the isopropyl substituent, split by the single methine proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum complements the ¹H NMR data, confirming the carbon framework.[7][8]

-

~170-175 ppm: Carboxylic acid carbonyl carbon (C=O).

-

~120-155 ppm: Six distinct peaks for the aromatic carbons, with their exact shifts influenced by the substituents. The carbon attached to the bromine will be in the lower end of this range (~122 ppm), while the carbon attached to the isopropyl group will be deshielded (~155 ppm).

-

~34 ppm: Isopropyl methine carbon (-CH).

-

~23 ppm: Isopropyl methyl carbons (-CH₃).

IR (Infrared) Spectroscopy: The IR spectrum is used to identify the key functional groups present.[9][10]

-

2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, indicative of hydrogen bonding.

-

~1700 cm⁻¹ (strong, sharp): C=O carbonyl stretch of the carboxylic acid.

-

~1600, ~1475 cm⁻¹: C=C stretches within the aromatic ring.

-

~1200-1300 cm⁻¹: C-O stretch.

-

~550-650 cm⁻¹: C-Br stretch.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.[11][12]

-

Molecular Ion (M⁺): A characteristic pair of peaks at m/z 242 and 244, with nearly equal intensity (1:1 ratio). This pattern is the hallmark of a molecule containing a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

-

Key Fragments: The most abundant fragment is often observed at m/z 225/227, corresponding to the loss of a hydroxyl radical ([M-OH]⁺). Another significant fragment appears at m/z 197/199 from the loss of the carboxyl group ([M-COOH]⁺). The base peak for many benzoic acids is the benzoyl cation; in this case, a fragment at m/z 182/184 ([M-COOH-CH₃]⁺) or loss of the entire isopropyl group might be observed.

Synthesis and Purification

The most direct and logical synthesis of this compound is via the electrophilic aromatic substitution (bromination) of its precursor, 4-isopropylbenzoic acid.

Mechanistic Rationale

The choice of this pathway is governed by the directing effects of the substituents on the aromatic ring. The isopropyl group is an ortho, para-director and an activating group. The carboxylic acid group is a meta-director and a deactivating group.

-

The isopropyl group strongly directs incoming electrophiles to the positions ortho to it (positions 3 and 5).

-

The carboxylic acid group directs to the positions meta to it (also positions 3 and 5).

Since both groups cooperatively direct the incoming bromine electrophile to the same positions (3 and 5), a high yield of the desired 3-bromo isomer is expected over the 2-bromo isomer. The reaction is typically performed using elemental bromine in a suitable solvent, often with a catalyst, though under certain conditions, a catalyst may not be necessary.[13][14]

dot

Caption: A validated workflow for the synthesis and purification of the title compound.

Experimental Protocol

This protocol describes a representative lab-scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials:

-

4-Isopropylbenzoic acid (1.0 eq)

-

Glacial Acetic Acid (solvent)

-

Bromine (1.1 eq)

-

Saturated sodium thiosulfate (Na₂S₂O₃) solution

-

Ethanol

-

Deionized water

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-isopropylbenzoic acid in glacial acetic acid (~5-10 mL per gram of starting material).

-

Reagent Addition: While stirring at room temperature, slowly add bromine dropwise to the solution via an addition funnel. An initial color change to reddish-brown will be observed.

-

Reaction: Once the addition is complete, heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of ice water.

-

Work-up: The crude product may precipitate. To remove any excess bromine, add saturated sodium thiosulfate solution dropwise until the reddish-brown color disappears.

-

Isolation: Collect the precipitated crude solid by vacuum filtration, washing the filter cake thoroughly with cold water.

-

Purification: The most effective method for purifying the product is recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum. The identity and purity of the final product should be confirmed using the analytical methods described in Section 2.0.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a versatile scaffold for building complex molecules with potential therapeutic activity.[2][15] The presence of the aryl bromide is particularly advantageous in modern drug discovery.

The Role of Bromine in Drug Design: The introduction of a bromine atom into a molecular scaffold is a deliberate strategy in medicinal chemistry.[16][17]

-

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. This can significantly enhance binding affinity and selectivity.[17]

-

Modulation of Physicochemical Properties: Bromine increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Metabolic Blocking: The C-Br bond is strong and can block positions on the aromatic ring that are susceptible to metabolic oxidation, thereby increasing the drug's half-life.[16]

Synthetic Utility as a Building Block: The aryl bromide serves as a key handle for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in pharmaceutical synthesis. This allows for the modular and efficient assembly of compound libraries for screening.

-

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, enabling the introduction of other aryl or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a critical step in the synthesis of many drug classes.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, introducing linear rigidity into a molecule.

Derivatives of brominated benzoic acids are actively investigated in various therapeutic areas, including the development of novel anticancer and anti-inflammatory agents.[1][3] The ability to precisely functionalize this intermediate allows for the systematic exploration of structure-activity relationships (SAR) to optimize a lead compound's potency, selectivity, and pharmacokinetic profile.

dot

Caption: Role as a central building block in medicinal chemistry workflows.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure safety when working with this compound. The following information is derived from supplier safety data sheets (SDS).

GHS Hazard Classification:

-

Signal Word: Warning

-

Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Handling and Personal Protective Equipment (PPE):

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment, including:

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety glasses with side shields or goggles.

-

A lab coat.

-

-

Avoid breathing dust. Wash hands thoroughly after handling.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties, predictable reactivity, and versatile functional groups make it an indispensable intermediate for researchers in the pharmaceutical and chemical industries. By providing multiple avenues for synthetic modification, from classical derivatization of its carboxylic acid to modern cross-coupling at its aryl bromide position, this compound facilitates the efficient construction and optimization of complex, high-value molecules. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is essential for unlocking its full potential in the quest for new therapeutic agents and advanced materials.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery.

- Hernandez-Vazquez, E., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.

- SpectraBase. (n.d.). 4-Bromobenzoic acid, isopropyl ester.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18925780, this compound.

- Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design.

- International Journal of Trend in Scientific Research and Development. (2021). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23090772, 4-Bromo-3-isopropylbenzoic acid.

- PrepChem.com. (n.d.). Synthesis of 3-bromo-3-(4-chlorobenzoyl)propionic acid.

- Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?.

- PrepChem.com. (n.d.). Preparation of 3-bromobenzoic acid.

- PubMed. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review.

- NIST. (n.d.). Benzoic acid, 3-bromo- Mass Spectrum.

- Google Patents. (n.d.). CN1915959A - New method for synthesizing p-isopropyl benzoic acid.

- NIST. (n.d.). Benzoic acid, 3-bromo- IR Spectrum.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10820, 4-Isopropylbenzoic Acid.

- Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of 4-Bromo-3-methylbenzoic Acid in Organic Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C10H11BrO2 | CID 18925780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 99070-17-4 [chemicalbook.com]

- 6. This compound(99070-17-4) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 4-Isopropylbenzoic acid(536-66-3) 13C NMR spectrum [chemicalbook.com]

- 9. Benzoic acid, 3-bromo- [webbook.nist.gov]

- 10. 4-Isopropylbenzoic Acid | C10H12O2 | CID 10820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Benzoic acid, 3-bromo- [webbook.nist.gov]

- 12. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. ijisrt.com [ijisrt.com]

- 14. prepchem.com [prepchem.com]

- 15. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 17. jms.ump.edu.pl [jms.ump.edu.pl]

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-isopropylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of 3-bromo-4-isopropylbenzoic acid, a valuable building block in medicinal chemistry and materials science. We will delve into the strategic considerations for its preparation, from the synthesis of the precursor, 4-isopropylbenzoic acid, to the regioselective bromination that yields the final product. This document is designed to offer not only a step-by-step protocol but also the underlying chemical principles that govern the reaction, empowering researchers to optimize and adapt the synthesis for their specific needs.

Strategic Approach to Synthesis

The synthesis of this compound is a multi-step process that requires careful consideration of starting materials and reaction conditions to ensure a high yield and purity of the desired product. The overall synthetic strategy involves two key stages:

-

Synthesis of the Precursor: Preparation of 4-isopropylbenzoic acid.

-

Regioselective Bromination: Introduction of a bromine atom at the C3 position of the benzene ring.

The success of this synthesis hinges on understanding the directing effects of the substituents on the aromatic ring during the electrophilic aromatic substitution (bromination) step.

Synthesis of 4-Isopropylbenzoic Acid: The Precursor

4-Isopropylbenzoic acid, also known as cumic acid, serves as the immediate precursor to our target molecule. Several methods exist for its synthesis, with the oxidation of p-cymene being a common and economically viable route.

Oxidation of p-Cymene

p-Cymene, a naturally occurring aromatic organic compound, can be oxidized to 4-isopropylbenzoic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or through catalytic oxidation processes. The isopropyl group is relatively stable to oxidation under controlled conditions, allowing for the selective conversion of the methyl group to a carboxylic acid.

A laboratory-scale synthesis can be achieved through the oxidation of p-cymene with potassium permanganate in an alkaline solution. The reaction proceeds by heating the mixture under reflux, followed by acidification to precipitate the carboxylic acid.

Regioselective Bromination: The Core of the Synthesis

The critical step in this synthesis is the regioselective bromination of 4-isopropylbenzoic acid. This is an electrophilic aromatic substitution reaction where the position of the incoming bromine atom is directed by the existing substituents on the benzene ring: the isopropyl group and the carboxylic acid group.

Understanding Directing Effects

-

Isopropyl Group (-CH(CH₃)₂): The isopropyl group is an alkyl group, which is an ortho, para-director and an activating group. It donates electron density to the aromatic ring through an inductive effect, making the ortho and para positions more susceptible to electrophilic attack.

-

Carboxylic Acid Group (-COOH): The carboxylic acid group is a meta-director and a deactivating group. It withdraws electron density from the aromatic ring through a resonance effect, making the ring less reactive towards electrophiles and directing incoming substituents to the meta position.

In the case of 4-isopropylbenzoic acid, the two substituents are in a para relationship. The directing effects of these groups are therefore in opposition. The activating ortho, para-directing isopropyl group will direct the incoming electrophile to positions 2 and 3 (both ortho to the isopropyl group). The deactivating meta-directing carboxylic acid group will direct the incoming electrophile to position 3 (meta to the carboxylic acid).

Therefore, the position C3 is activated by the isopropyl group and is the position targeted by the directing effect of the carboxylic acid group. This convergence of directing effects strongly favors the formation of the 3-bromo isomer.

Bromination Protocol

Reaction Scheme:

Figure 1: Bromination of 4-isopropylbenzoic acid.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Isopropylbenzoic acid | 164.20 | 10.0 g | 0.0609 |

| Bromine (Br₂) | 159.81 | 3.2 mL (9.9 g) | 0.0619 |

| Iron filings (Fe) | 55.85 | 0.5 g | - |

| Dichloromethane (CH₂Cl₂) | 84.93 | 100 mL | - |

| Sodium bisulfite (NaHSO₃) | 104.06 | As needed | - |

| Hydrochloric acid (HCl), concentrated | 36.46 | As needed | - |

| Sodium hydroxide (NaOH) | 40.00 | As needed | - |

| Water (H₂O) | 18.02 | As needed | - |

| Ethanol (C₂H₅OH) | 46.07 | As needed | - |

Experimental Protocol:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr gas), add 10.0 g (0.0609 mol) of 4-isopropylbenzoic acid and 100 mL of dichloromethane.

-

Catalyst Addition: Add 0.5 g of iron filings to the flask.

-

Bromine Addition: Slowly add 3.2 mL (9.9 g, 0.0619 mol) of bromine from the dropping funnel to the stirred solution at room temperature over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C for dichloromethane) for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker containing 100 mL of cold water.

-

To quench any unreacted bromine, add a saturated solution of sodium bisulfite dropwise until the reddish-brown color of bromine disappears.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer with 50 mL of water, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation of Crude Product:

-

Filter the drying agent.

-

Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to obtain the crude this compound as a solid.

-

Purification and Characterization

The crude product will likely contain unreacted starting material and potentially some isomeric byproducts. Purification is essential to obtain a high-purity sample.

Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds.[1] The choice of solvent is critical for successful recrystallization. For benzoic acid derivatives, a common and effective solvent system is an ethanol/water mixture.[1][2]

Recrystallization Protocol:

-

Dissolve the crude solid in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

Slowly add hot water to the solution until it becomes slightly cloudy (the point of saturation).

-

Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.

-

To maximize the yield, place the flask in an ice bath for 30 minutes to complete the crystallization.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol/water mixture.

-

Dry the purified crystals in a vacuum oven.

Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₀H₁₁BrO₂[3] |

| Molar Mass | 243.10 g/mol [3] |

| Appearance | White to off-white solid |

| CAS Number | 99070-17-4[3] |

Spectroscopic Data:

-

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the structure of the molecule. The expected signals for this compound would include:

-

A doublet for the two methyl groups of the isopropyl substituent.

-

A septet for the methine proton of the isopropyl group.

-

Signals in the aromatic region corresponding to the three protons on the benzene ring.

-

A broad singlet for the carboxylic acid proton. A reference ¹H NMR spectrum can be found on ChemicalBook.[4]

-

-

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. The spectrum would show distinct signals for each of the ten carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. Key expected absorptions include:

-

A broad O-H stretch for the carboxylic acid.

-

A strong C=O stretch for the carbonyl group of the carboxylic acid.

-

C-H stretches for the aromatic and aliphatic protons.

-

C=C stretches for the aromatic ring.

-

A C-Br stretch in the fingerprint region.

-

Safety Considerations

-

Bromine: Bromine is a highly corrosive and toxic substance. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

-

Hydrobromic Acid (HBr): The reaction generates hydrogen bromide gas, which is corrosive and toxic. The reaction should be set up with a gas trap to neutralize the HBr gas.

-

General Precautions: Always wear appropriate PPE in the laboratory. Be familiar with the safety data sheets (SDS) for all chemicals used.

Conclusion

The synthesis of this compound is a well-defined process that relies on fundamental principles of organic chemistry, particularly the directing effects in electrophilic aromatic substitution. By carefully controlling the reaction conditions and employing appropriate purification techniques, researchers can obtain this valuable compound in high purity. This guide provides a solid foundation for the successful synthesis and characterization of this compound, enabling its application in various fields of chemical research and development.

References

- Reddit. (2020). What solvent system should I use to recrystalise 3-bromo benzoic?

- Recrystallization of Benzoic Acid. (n.d.).

- PubChem. (n.d.). This compound.

Sources

An In-depth Technical Guide to 3-Bromo-4-isopropylbenzoic Acid and its Structural Analogs: A Handbook for Drug Discovery Professionals

This guide provides a comprehensive technical overview of 3-Bromo-4-isopropylbenzoic acid and its structural analogs, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of this class of compounds, supported by detailed experimental protocols and mechanistic insights. Our focus is on providing a practical and scientifically rigorous resource to empower your research and development endeavors.

Introduction: The Therapeutic Potential of Substituted Benzoic Acids

The benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic placement of various substituents on the aromatic ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These modifications, in turn, govern the compound's pharmacokinetic and pharmacodynamic behavior, influencing its absorption, distribution, metabolism, excretion (ADME), and interaction with biological targets.[1]

Halogenation, in particular, is a widely employed strategy in drug design. The introduction of a halogen atom, such as bromine, can significantly enhance a compound's biological activity.[2] This is attributed to several factors, including the halogen's ability to form halogen bonds, which are specific non-covalent interactions with biological macromolecules, and its influence on the metabolic stability of the molecule.[3] The isopropyl group, a bulky and lipophilic moiety, can also play a crucial role in target engagement and membrane permeability.

This guide focuses on the this compound scaffold, a promising starting point for the development of novel therapeutics. We will explore how modifications to this core structure can lead to compounds with a range of biological activities.

Synthetic Strategies: Accessing the this compound Core and its Analogs

The synthesis of this compound and its analogs typically involves the electrophilic bromination of a substituted benzoic acid precursor. The choice of brominating agent and reaction conditions is critical to achieve the desired regioselectivity and yield.

Core Synthesis: Electrophilic Bromination of 4-Isopropylbenzoic Acid

A common and effective method for the synthesis of this compound is the direct bromination of 4-isopropylbenzoic acid using N-Bromosuccinimide (NBS) as the bromine source.[4][5] NBS is a versatile and easy-to-handle reagent for electrophilic aromatic substitution.[6]

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Isopropylbenzoic acid

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Hydrochloric acid (catalytic amount)

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-isopropylbenzoic acid (1 equivalent) in anhydrous acetonitrile.

-

Addition of Reagents: To the stirred solution, add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of hydrochloric acid.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add distilled water to precipitate the crude product.

-

Isolation and Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[7]

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Structural Analogs

The synthesis of structural analogs can be achieved by employing appropriately substituted starting materials or by further modification of the this compound core. For instance, analogs with different halogen substituents can be prepared using the corresponding N-halosuccinimide. Variations in the alkyl group at the 4-position can be introduced by starting with the corresponding 4-alkylbenzoic acid.

Structure-Activity Relationships (SAR)

Key SAR Insights:

-

Halogenation: The presence of a halogen at the 3-position is often crucial for activity. The nature of the halogen (F, Cl, Br, I) can influence both the potency and selectivity of the compound.

-

Alkyl Group at the 4-Position: The size and lipophilicity of the alkyl group at the 4-position can impact membrane permeability and target binding. The isopropyl group provides a balance of steric bulk and lipophilicity.

-

Carboxylic Acid: The carboxylic acid moiety is often involved in key interactions with the biological target, such as forming hydrogen bonds or salt bridges. Esterification or amidation of this group can significantly alter the biological activity.

Data Presentation: Hypothetical SAR Data for this compound Analogs as Fatty Acid Synthase (FASN) Inhibitors

To illustrate the potential impact of structural modifications, the following table presents hypothetical IC50 values for a series of this compound analogs against Fatty Acid Synthase (FASN), a potential target for this class of compounds.[8][9]

| Compound ID | R1 (Position 3) | R2 (Position 4) | R3 (Carboxylic Acid) | Hypothetical FASN IC50 (µM) |

| 1 (Core) | Br | Isopropyl | -COOH | 15 |

| 2 | Cl | Isopropyl | -COOH | 25 |

| 3 | I | Isopropyl | -COOH | 12 |

| 4 | Br | Ethyl | -COOH | 30 |

| 5 | Br | tert-Butyl | -COOH | 20 |

| 6 | Br | Isopropyl | -COOCH3 | >100 |

| 7 | Br | Isopropyl | -CONH2 | 85 |

This data is illustrative and intended to guide further research. Actual values would need to be determined experimentally.

Biological Evaluation: Experimental Protocols

To assess the therapeutic potential of this compound and its analogs, robust and reproducible biological assays are essential. Here, we provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) to evaluate their antimicrobial activity.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][11]

Materials:

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

-

-

Preparation of Compound Dilutions:

-

Perform a serial two-fold dilution of the test compounds in CAMHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial inoculum to each well containing the test compound. The final volume in each well will be 200 µL.

-

Include a positive control (broth and inoculum, no compound) and a negative control (broth only) on each plate.

-

-

Incubation:

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

-

Reading the Results:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the absorbance at 600 nm using a microplate reader.[13]

-

Mechanistic Insights and Signaling Pathways

While the precise molecular targets for this compound are still under investigation, evidence suggests that halogenated benzoic acids may exert their biological effects through various mechanisms. One promising area of investigation is the inhibition of enzymes involved in bacterial fatty acid biosynthesis (FAS-II pathway).[14] The FAS-II pathway is essential for bacterial survival and is distinct from the human fatty acid synthase (FAS-I), making it an attractive target for the development of selective antibacterial agents.

Caption: Proposed mechanism of action for this compound analogs as inhibitors of the bacterial fatty acid biosynthesis (FAS-II) pathway.

Conclusion and Future Directions

This compound and its structural analogs represent a promising class of compounds with the potential for development as novel therapeutic agents. Their synthesis is readily achievable, and the core scaffold is amenable to a wide range of chemical modifications, allowing for the systematic exploration of structure-activity relationships.

Future research should focus on:

-

Synthesis and screening of a diverse library of analogs to build a comprehensive SAR dataset.

-

Identification and validation of specific molecular targets to elucidate the mechanism of action.

-

In vivo evaluation of lead compounds in relevant animal models of disease.

-

Optimization of pharmacokinetic and toxicological profiles to identify drug candidates with favorable properties.

This in-depth technical guide provides a solid foundation for researchers to embark on the exploration of this exciting chemical space. By combining rational design, efficient synthesis, and rigorous biological evaluation, the full therapeutic potential of this compound analogs can be unlocked.

References

- BMG LABTECH. (2024).

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2021).

- Reineke, W., & Knackmuss, H. J. (1978). Chemical structure and biodegradability of halogenate aromatic compounds. Substituent effects on 1,2-dioxygenation of benzoic acid. Biochimica et Biophysica Acta. [Link]

- Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.

- Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1)

- Prof. Gerald Dyker's Insights & Essentials. (2024). Electrophilic bromination, preferably with NBS- Insights in Advanced Organic Chemistry 12. [Link]

- Eureka | Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)

- Chemistry LibreTexts. (2020). 4.

- Wang, D., et al. (2025). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. PMC. [Link]

- Quora. (2022).

- PubChem. (n.d.). This compound. [Link]

- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

- MDPI. (2023). A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. [Link]

- ChemHelp ASAP. (2021).

- International Journal of Research in Engineering and Science. (n.d.).

- Puig, T., et al. (2012). New synthetic inhibitors of fatty acid synthase with anticancer activity. PubMed. [Link]

- Menendez, J. A., & Lupu, R. (2007). Pharmacological inhibitors of Fatty Acid Synthase (FASN)--catalyzed endogenous fatty acid biogenesis: a new family of anti-cancer agents? PubMed. [Link]

- Wikipedia. (n.d.). N-Bromosuccinimide. [Link]

- Thottakara, S., et al. (2019). An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma. PMC. [Link]

- Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4)

- PrepChem. (n.d.).

Sources

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Chemical structure and biodegradability of halogenate aromatic compounds. Substituent effects on 1,2-dioxygenation of benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 5. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. New synthetic inhibitors of fatty acid synthase with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological inhibitors of Fatty Acid Synthase (FASN)--catalyzed endogenous fatty acid biogenesis: a new family of anti-cancer agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bmglabtech.com [bmglabtech.com]

- 14. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of 3-Bromo-4-isopropylbenzoic Acid

Abstract

This technical guide provides a comprehensive examination of the physical properties of 3-Bromo-4-isopropylbenzoic acid (CAS No. 99070-17-4, 741698-94-2), a substituted aromatic carboxylic acid of significant interest in synthetic organic chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its physicochemical characteristics. This guide synthesizes available data with theoretical principles to provide a robust understanding of the compound's behavior. Key properties such as melting point, solubility, and acidity (pKa) are discussed, supported by detailed experimental protocols for their determination. Furthermore, this guide presents an expert analysis of the expected spectral characteristics (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) based on the compound's molecular structure and data from analogous compounds.

Introduction and Molecular Structure

This compound is a polysubstituted benzoic acid derivative. Its structure, featuring a carboxylic acid group, a bromine atom, and an isopropyl group attached to the benzene ring, imparts a unique combination of steric and electronic properties. These characteristics are pivotal in dictating its reactivity, formulation potential, and overall utility as a chemical building block. The IUPAC name for this compound is 3-bromo-4-(propan-2-yl)benzoic acid[1].

The strategic placement of the substituents on the aromatic ring influences the molecule's polarity, crystal packing, and acidic nature. The electron-withdrawing effect of the bromine atom and the carboxylic acid group, combined with the bulky, electron-donating isopropyl group, creates a nuanced electronic environment that is reflected in its physical and spectral properties.

Summary of Physicochemical Properties

The known and predicted physical properties of this compound are summarized in the table below. It is important to note that many of the currently available data points are computationally predicted and await experimental verification.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |

| Molecular Weight | 243.10 g/mol | [1] |

| CAS Number | 99070-17-4, 741698-94-2 | [1] |

| Appearance | Solid (predicted) | [2] |

| Melting Point | 151-153 °C | [3] |

| Boiling Point | 323.0 ± 35.0 °C (predicted) | |

| Density | 1.445 ± 0.06 g/cm³ (predicted) | |

| pKa | 3.96 - 4.01 (predicted) | [3] |

| Solubility | DMSO (Slightly), Methanol (Slightly) |

Detailed Analysis of Key Physical Properties

Melting Point: A Key Indicator of Purity and Stability

The melting point of a crystalline solid is a critical physical constant that provides insights into its purity and the strength of its crystal lattice. For this compound, a melting point range of 151-153 °C has been reported. A sharp melting range is indicative of high purity. The presence of impurities typically leads to a depression and broadening of the melting point range. The relatively high melting point, when compared to its parent compound 4-isopropylbenzoic acid (117-120 °C)[4], can be attributed to the introduction of the heavier bromine atom, which increases intermolecular forces such as van der Waals interactions and dipole-dipole interactions within the crystal lattice.

Solubility Profile: Guiding Solvent Selection

The solubility of this compound is dictated by the interplay of its polar carboxylic acid group and its largely nonpolar substituted benzene ring. It is reported to be slightly soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents like methanol. Due to the hydrophobic nature of the isopropyl group and the benzene ring, its solubility in water is expected to be low. However, as a carboxylic acid, it will exhibit significantly increased solubility in aqueous basic solutions (e.g., sodium hydroxide, sodium bicarbonate) due to the formation of the water-soluble carboxylate salt. This property is fundamental for its extraction and purification.

Acidity (pKa): Understanding its Ionization Behavior

The predicted pKa of this compound is in the range of 3.96 to 4.01 . The pKa value is a measure of the acidity of the carboxylic acid proton. The electron-withdrawing inductive effect of the bromine atom at the meta-position to the carboxyl group increases the acidity (lowers the pKa) compared to benzoic acid (pKa ≈ 4.2) and 4-isopropylbenzoic acid (predicted pKa ≈ 4.35)[4]. This is because the bromine atom helps to stabilize the resulting carboxylate anion through the inductive effect. Understanding the pKa is crucial for designing reaction conditions, developing analytical methods, and predicting its behavior in biological systems.

Experimental Protocols for Property Determination

The following sections detail standardized, step-by-step methodologies for the experimental determination of the key physical properties discussed above. The rationale behind the procedural steps is explained to provide a deeper understanding of the experimental design.

Determination of Melting Point

This protocol describes the determination of the melting point range of a solid organic compound using a capillary melting point apparatus.

-

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sample is heated slowly, and the temperatures at which melting begins and is complete are recorded.

-

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder.

-

Loading the Capillary: The capillary is inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a sample column of 2-3 mm in height is obtained.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of a melting point apparatus.

-

Rapid Determination (Optional): A rapid heating rate (10-20 °C/min) can be used to quickly determine an approximate melting range.

-

Accurate Determination: The apparatus is allowed to cool to at least 20 °C below the approximate melting point. A new sample is then heated at a slow rate (1-2 °C/min) to allow for thermal equilibrium between the sample, the heating block, and the thermometer.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.

-

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Qualitative Solubility Testing

This protocol outlines a systematic approach to determine the solubility of this compound in various solvents.

-

Principle: "Like dissolves like." The solubility of a solute in a solvent is dependent on the polarity and intermolecular forces of both. For acidic and basic compounds, solubility in aqueous solutions is highly pH-dependent.

-

Methodology:

-

Solvent Selection: A range of solvents should be tested, including water, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO₃, and organic solvents like methanol and DMSO.

-

Procedure: a. Place approximately 20-30 mg of this compound into a small test tube. b. Add 1 mL of the selected solvent dropwise, with agitation. c. Observe if the solid dissolves completely. If it does, the compound is classified as soluble. If not, it is insoluble.

-

Interpretation:

-

Insoluble in water, 5% HCl; Soluble in 5% NaOH and 5% NaHCO₃: This is the expected result for a carboxylic acid that is not water-soluble. The solubility in basic solutions confirms the presence of an acidic functional group strong enough to be deprotonated by both a strong base (NaOH) and a weak base (NaHCO₃).

-

-

Logical Flow for Solubility and Acidity Classification

Caption: Decision tree for classifying an organic compound based on solubility tests.

Predicted Spectral Characteristics

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide distinct signals for the aromatic, isopropyl, and carboxylic acid protons.

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the range of 10-13 ppm.

-

Aromatic Protons: The three protons on the benzene ring will appear as multiplets in the aromatic region (7-8.5 ppm). Due to the substitution pattern, they will be in different chemical environments and will likely show complex splitting patterns (doublets and doublet of doublets).

-

Isopropyl Protons:

-

Methine Proton (-CH(CH₃)₂): A septet (or multiplet) is expected around 3.0-3.5 ppm.

-

Methyl Protons (-CH(CH₃)₂): A doublet is expected further upfield, around 1.2-1.4 ppm, integrating to six protons.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule.

-

Carbonyl Carbon (-COOH): The signal for the carboxylic acid carbon will be the most downfield, typically in the range of 165-175 ppm.

-

Aromatic Carbons: Six signals are expected in the aromatic region (120-150 ppm). The carbon attached to the bromine (C-Br) will be shifted upfield relative to the others due to the heavy atom effect, while the carbon attached to the carboxylic acid and the isopropyl group will be shifted downfield.

-

Isopropyl Carbons:

-

Methine Carbon (-CH(CH₃)₂): A signal is expected around 30-40 ppm.

-

Methyl Carbons (-CH(CH₃)₂): A single signal is expected around 20-25 ppm for the two equivalent methyl carbons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will be characterized by absorptions corresponding to the key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer[5].

-

C-H Stretches: Aromatic C-H stretches will appear as sharp peaks just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group will be just below 3000 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band is expected in the region of 1680-1710 cm⁻¹[6]. Conjugation with the aromatic ring shifts this peak to a lower wavenumber compared to aliphatic carboxylic acids.

-

C-O Stretch and O-H Bend: These will appear in the fingerprint region, typically between 1200-1400 cm⁻¹.

-

C-Br Stretch: A weak to medium absorption is expected in the low-frequency region of the fingerprint, typically between 500-700 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, this compound is expected to show a characteristic molecular ion peak and distinct fragmentation patterns.

-

Molecular Ion (M⁺): Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a pair of peaks of nearly equal intensity at m/z 242 and 244[7][8].

-

Key Fragmentations:

-

Loss of a Methyl Group (-CH₃): A significant fragment at M-15 (m/z 227/229) is expected from the cleavage of a methyl group from the isopropyl substituent.

-

Loss of a Carboxyl Group (-COOH): A fragment corresponding to the loss of the carboxylic acid group (M-45) at m/z 197/199 is likely.

-

Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the isopropyl group could lead to a fragment at M-43 (loss of C₃H₇).

-

Conclusion

This compound is a valuable compound with a distinct set of physical properties defined by its unique substitution pattern. This guide has provided a comprehensive overview of its key physicochemical characteristics, including melting point, solubility, and acidity. By presenting detailed experimental protocols and a predictive analysis of its spectral properties, this document serves as a practical resource for scientists and researchers. A thorough understanding of these fundamental properties is essential for the effective utilization of this compound in chemical synthesis, materials science, and the development of new pharmaceutical agents. Further experimental validation of the predicted properties is encouraged to enhance the collective knowledge base for this compound.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Doc Brown's Chemistry. (n.d.). Infrared spectroscopy - Benzoic Acid.

- Doc Brown's Chemistry. (n.d.). Mass spectrometry - Halogenoalkanes.

- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.

- YouTube. (2023). Bromo pattern in Mass Spectrometry.

Sources

- 1. This compound | C10H11BrO2 | CID 18925780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 99070-17-4 [sigmaaldrich.com]

- 3. This compound CAS#: 741698-94-2 [m.chemicalbook.com]

- 4. 4-Isopropylbenzoic acid Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Solubility Profiling of 3-Bromo-4-isopropylbenzoic Acid for Pharmaceutical Research

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges. Among the most critical physicochemical hurdles is solubility.[1][2][3] A compound's ability to dissolve in a solvent to form a homogenous system is a fundamental prerequisite for its absorption and subsequent systemic circulation to elicit a pharmacological response.[1][2] Poor aqueous solubility is a major contributor to inadequate bioavailability and formulation difficulties, with over 40% of NCEs developed in the pharmaceutical industry being practically insoluble in water.[1][4] Early and accurate characterization of a compound's solubility profile is therefore not merely a routine task but a cornerstone of a successful drug development program, mitigating the risk of late-stage failures.[5]

This guide provides a comprehensive technical overview of the solubility of 3-Bromo-4-isopropylbenzoic acid, a compound of interest in medicinal chemistry. Due to the current lack of publicly available quantitative solubility data for this specific molecule, this document will serve as a practical "how-to" guide for researchers. It will detail the necessary steps to accurately determine its solubility, grounded in established scientific principles and methodologies.

Physicochemical Landscape of this compound

A thorough understanding of a compound's intrinsic properties is essential to predict and interpret its solubility behavior. For this compound, the following information has been collated from various chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₂ | PubChem[3] |

| Molecular Weight | 243.10 g/mol | PubChem[3] |

| Physical Form | Solid | ChemicalBook[1][2] |

| Predicted pKa | 4.01 ± 0.10 | ChemicalBook[1] |

| Predicted Density | 1.445 ± 0.06 g/cm³ | ChemicalBook[1] |

| Qualitative Solubility | Slightly soluble in DMSO and Methanol | ChemicalBook[1][2] |

The presence of a carboxylic acid group suggests that the solubility of this compound will be pH-dependent. The predicted pKa of approximately 4.01 indicates it is a weak acid. At pH values above its pKa, the carboxylic acid will be deprotonated to form the more soluble carboxylate salt. Conversely, at pH values below the pKa, it will exist predominantly in its less soluble, neutral form. The isopropyl and bromo substituents contribute to the molecule's lipophilicity, suggesting that its solubility in non-polar organic solvents may be higher than in water.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[6] This method measures the equilibrium solubility, which is the maximum concentration of a substance that can dissolve in a solvent under specified conditions of temperature, pressure, and pH.

Causality Behind Experimental Choices

The shake-flask method is chosen for its reliability and its ability to allow the system to reach true thermodynamic equilibrium. The extended incubation period ensures that the dissolution process is complete, providing a more accurate and reproducible measure of solubility compared to faster, kinetic methods. The choice of analytical technique, High-Performance Liquid Chromatography (HPLC), is predicated on its high sensitivity, specificity, and ability to separate the analyte from any potential impurities or degradants, thus ensuring the accuracy of the concentration measurement.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline at various pHs, methanol, ethanol, acetonitrile, dimethyl sulfoxide). The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or rotator (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, though for poorly soluble compounds, up to 72 hours may be necessary.

-

-

Phase Separation:

-

After the equilibration period, the undissolved solid must be separated from the saturated solution. This can be achieved by either centrifugation at a high speed or filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step must be performed carefully to avoid disturbing the equilibrium.